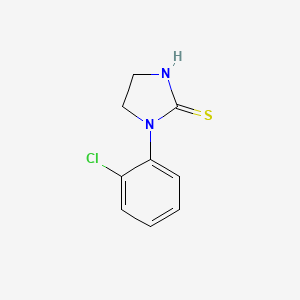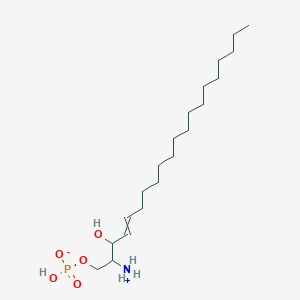
D-erythro-sphingosine-1-phosphate (C20 base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosine-1-phosphate (C20 base) typically involves the phosphorylation of sphingosine. This process can be achieved using sphingosine kinases, which catalyze the transfer of a phosphate group to sphingosine . The reaction conditions often include the presence of ATP and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production methods for D-erythro-sphingosine-1-phosphate (C20 base) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
D-erythro-sphingosine-1-phosphate (C20 base) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sphingosine-1-phosphate derivatives.
Reduction: Reduction reactions can convert sphingosine-1-phosphate back to sphingosine.
Substitution: Substitution reactions can modify the phosphate group or the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various sphingosine-1-phosphate derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
D-erythro-sphingosine-1-phosphate (C20 base) has numerous scientific research applications:
Mecanismo De Acción
D-erythro-sphingosine-1-phosphate (C20 base) exerts its effects through its interaction with sphingosine-1-phosphate receptors (S1P receptors). It serves as a partial agonist at the S1P receptor 2 (S1P2) and can inhibit S1P d18:1-mediated cyclooxygenase 2 (COX2) induction . This interaction influences various cellular processes, including cell migration, differentiation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine-1-phosphate (d181): A similar compound with an 18-carbon chain, which also interacts with S1P receptors but has different biological activities.
D-erythro-Dihydrosphingosine 1-phosphate: Another derivative with a saturated sphingosine backbone.
Uniqueness
D-erythro-sphingosine-1-phosphate (C20 base) is unique due to its 20-carbon chain, which affects its interaction with cellular receptors and its biological activity. This longer chain length can influence its solubility, membrane association, and receptor binding affinity .
Propiedades
Fórmula molecular |
C20H42NO5P |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2-azaniumyl-3-hydroxyicos-4-enyl) hydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25) |
Clave InChI |
YUUWWSOTAGQJFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


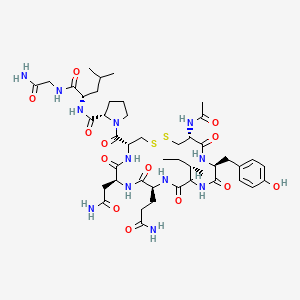
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)

![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
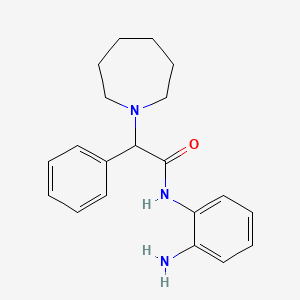
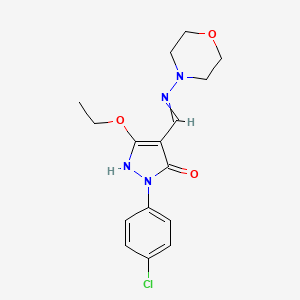

![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
